molecular formula C13H12ClNO B1406927 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde CAS No. 1350761-10-2

7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1406927
CAS No.: 1350761-10-2
M. Wt: 233.69 g/mol
InChI Key: BGSPIWRESGVHGR-UHFFFAOYSA-N
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Description

7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a chloro substituent at the 7th position, a cyclopropyl group at the 1st position, and a methyl group at the 4th position, along with an aldehyde functional group at the 3rd position of the indole ring.

Biochemical Analysis

Biochemical Properties

7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit varying degrees of stability under different conditions . Over time, this compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . Additionally, this compound may affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound may exhibit tissue-specific distribution, accumulating in certain organs or tissues where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific substituents can be introduced through various functional group transformations and substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde can undergo a variety of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxylic acid

    Reduction: 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Lacks the chloro, cyclopropyl, and methyl substituents.

    7-chloro-1H-indole-3-carbaldehyde: Similar structure but without the cyclopropyl and methyl groups.

    1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde: Similar structure but without the chloro substituent.

Uniqueness

7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is unique due to the specific combination of substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its electrophilicity, while the cyclopropyl and methyl groups can affect its steric properties and overall molecular conformation .

Properties

IUPAC Name

7-chloro-1-cyclopropyl-4-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-8-2-5-11(14)13-12(8)9(7-16)6-15(13)10-3-4-10/h2,5-7,10H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSPIWRESGVHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN(C2=C(C=C1)Cl)C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192816
Record name 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-10-2
Record name 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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